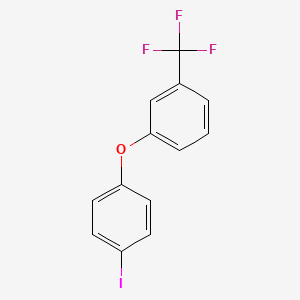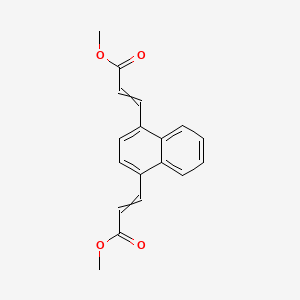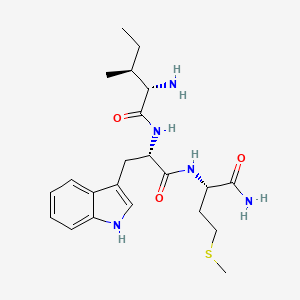
L-Isoleucyl-L-tryptophyl-L-methioninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Isoleucyl-L-tryptophyl-L-methioninamide is a tripeptide composed of the amino acids L-isoleucine, L-tryptophan, and L-methionine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The unique combination of these amino acids imparts specific properties to the compound, making it a subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-tryptophyl-L-methioninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of L-methionine is attached to the resin.
Deprotection: The protecting group on the amino group of L-methionine is removed.
Coupling: The next amino acid, L-tryptophan, is activated and coupled to the deprotected L-methionine.
Repetition: The deprotection and coupling steps are repeated for L-isoleucine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Isoleucyl-L-tryptophyl-L-methioninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various coupling reagents such as carbodiimides (e.g., EDC) and activating agents (e.g., HOBt) are used in peptide synthesis.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences or functional groups.
Aplicaciones Científicas De Investigación
L-Isoleucyl-L-tryptophyl-L-methioninamide has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation and stability.
Biology: Studied for its role in protein-protein interactions and as a substrate for enzymatic reactions.
Medicine: Potential therapeutic applications due to its bioactive properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of L-Isoleucyl-L-tryptophyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation. For example, it may inhibit or activate enzymatic activity, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- L-Isoleucyl-L-tryptophyl-L-alaninamide
- L-Isoleucyl-L-tryptophyl-L-leucinamide
- L-Isoleucyl-L-tryptophyl-L-phenylalaninamide
Uniqueness
L-Isoleucyl-L-tryptophyl-L-methioninamide is unique due to the presence of the methionine residue, which imparts specific chemical reactivity and biological activity. The sulfur-containing side chain of methionine can undergo oxidation and participate in redox reactions, distinguishing it from other similar tripeptides.
Propiedades
Número CAS |
183956-78-7 |
|---|---|
Fórmula molecular |
C22H33N5O3S |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
(2S,3S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C22H33N5O3S/c1-4-13(2)19(23)22(30)27-18(21(29)26-17(20(24)28)9-10-31-3)11-14-12-25-16-8-6-5-7-15(14)16/h5-8,12-13,17-19,25H,4,9-11,23H2,1-3H3,(H2,24,28)(H,26,29)(H,27,30)/t13-,17-,18-,19-/m0/s1 |
Clave InChI |
VRFUNPVJUKFEEZ-VKOGCVSHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Benzyloxy)phenyl]prop-2-enal](/img/structure/B15165225.png)
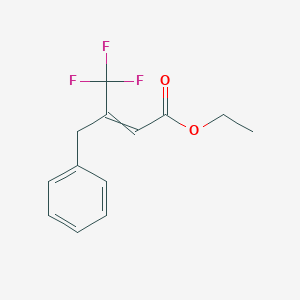
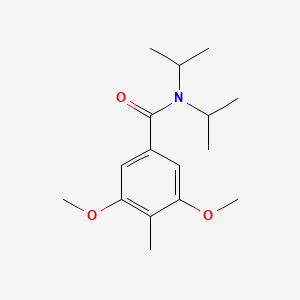
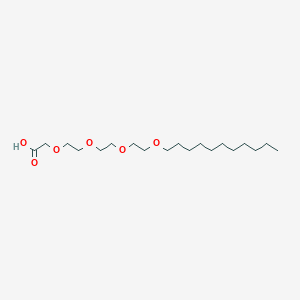
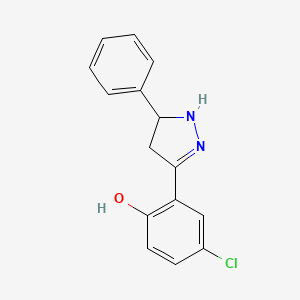
![8-Oxo-8-[(prop-2-en-1-yl)oxy]octanoate](/img/structure/B15165260.png)
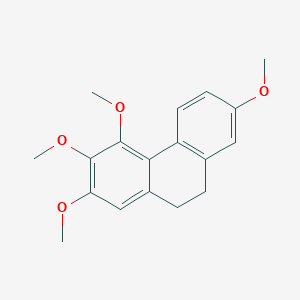
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-methylpropyl)-](/img/structure/B15165267.png)

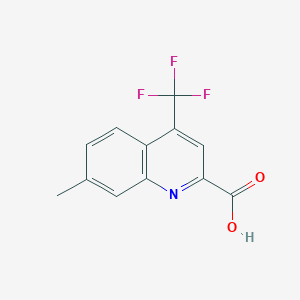
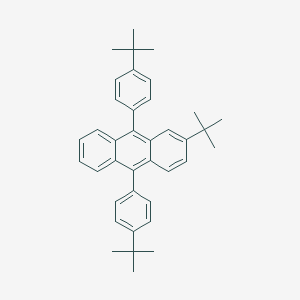
![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
